N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylpiperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-13-5-4-6-14(2)22(13)19(24)20-15-11-18(23)21(12-15)16-7-9-17(25-3)10-8-16/h7-10,13-15H,4-6,11-12H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUPNBOBMQVGJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylpiperidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the use of Friedel-Crafts acylation followed by subsequent reactions to introduce the necessary functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as Dess-Martin periodinane or Swern oxidation conditions.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylpiperidine-1-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Compound 9c: (2S)-N-(1-(4-Bromobenzyl)-2,6-Dioxopiperidin-3-Yl)-N-((R)-1-(4-Methoxyphenyl)Ethyl)-2-Methylbutanamide
This compound, studied in the context of multicomponent reactions, shares the 4-methoxyphenyl motif but differs in its piperidin-2,6-dione (dioxopiperidine) core and a 4-bromobenzyl substituent.
USP Formoterol-Related Compounds C and D
Formoterol-related compounds C and D include 4-methoxyphenylpropan-2-ylamine side chains linked to a hydroxy-substituted phenylacetamide core. While these molecules are beta-2 adrenergic receptor agonists (used in asthma therapy), their structural overlap with the target compound lies in the 4-methoxyphenyl group. The carboxamide and hydroxyl groups in Formoterol derivatives enhance solubility and receptor interaction, contrasting with the pyrrolidinone and dimethylpiperidine motifs in the target molecule, which may prioritize CNS permeability .
Comparative Physicochemical and Pharmacological Properties
Key Observations:
Structural Flexibility vs. In contrast, Formoterol derivatives prioritize flexible side chains for receptor activation .
Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxy group in the target compound and Formoterol derivatives acts as an electron donor, enhancing aromatic interactions. Compound 9c’s 4-bromobenzyl group introduces electron-withdrawing effects, which may alter metabolic pathways .
Molecular Weight and Solubility: The target compound’s lower molecular weight (~363 Da) compared to Formoterol-related compounds (~832 Da) suggests improved membrane permeability, a critical factor in CNS drug design.
Research Findings and Implications
- Synthetic Accessibility: Compound 9c’s synthesis via multicomponent reactions underscores the feasibility of generating structurally complex analogues of the target compound for high-throughput screening .
- Metabolic Considerations: The 4-methoxyphenyl group in the target compound may reduce oxidative metabolism compared to unsubstituted phenyl groups, as seen in similar molecules .
- Unresolved Questions: Detailed pharmacological data (e.g., IC50, binding affinity) for the target compound remains unreported in the literature.
Biological Activity
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylpiperidine-1-carboxamide is a synthetic compound that exhibits significant potential for various biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C21H25N5O4
- Molecular Weight : 411.5 g/mol
- CAS Number : 1401598-85-3
These features suggest that the compound may interact with biological systems through multiple pathways due to its diverse functional groups.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and myeloperoxidase (MPO), which play critical roles in inflammation and neurodegenerative diseases .
- Receptor Modulation : The compound's structure suggests potential interactions with various receptors, including cannabinoid receptors and others involved in pain and inflammation pathways .
- Antioxidant Activity : Preliminary studies indicate that compounds with similar structures may exhibit antioxidant properties, which can mitigate oxidative stress-related damage in cells .
Biological Activity Predictions
Using computational tools like PASS (Prediction of Activity Spectra for Substances), predictions regarding the biological activity spectrum of this compound can be made based on its structural characteristics. Potential activities include:
- Antimicrobial
- Anti-inflammatory
- Antitumor
- Neuroprotective effects
In Vitro Studies
Research indicates that related compounds exhibit significant inhibition of AChE, which is critical for treating Alzheimer's disease. For instance, one study demonstrated that derivatives of piperidine showed strong AChE inhibition, suggesting that this compound may have similar effects .
In Vivo Studies
In animal models, compounds structurally related to this compound have shown promising results in reducing inflammation and pain. For example, one study reported significant anti-inflammatory effects in lipopolysaccharide-treated mice, indicating a potential therapeutic application for inflammatory diseases .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Oxopyrrolidine Derivatives | Pyrrolidine core with various substituents | Antitumor, anti-inflammatory |
| Piperidine Derivatives | Piperidine ring with diverse functional groups | Neuroprotective, analgesic |
| Methoxybenzylamine | Amino group attached to methoxybenzene | Antidepressant activity |
The unique combination of a methoxyphenyl group with a pyrrolidine core enhances the potential biological activity and specificity of this compound compared to other compounds .
Q & A
Basic: What are the key synthetic strategies for preparing this compound, and how do reaction parameters influence yield?
Answer:
The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions (e.g., amide bond formation), condensation reactions (e.g., pyrrolidinone ring formation), and cyclization steps. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in amidation steps .
- Temperature control : Cyclization reactions often require reflux conditions (~100–120°C) to achieve optimal ring closure efficiency .
- Catalyst use : Acid or base catalysts (e.g., HATU for amide coupling) improve yields in carboxamide formation .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- NMR spectroscopy : H and C NMR are essential for verifying the pyrrolidinone, piperidine, and methoxyphenyl moieties. Key signals include:
- δ ~1.5–2.5 ppm (piperidine CH groups) .
- δ ~4.0–4.5 ppm (methoxy protons) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 402.226 for CHNO) .
- IR spectroscopy : Identifies carbonyl stretches (~1650–1750 cm) from pyrrolidinone and carboxamide groups .
Advanced: How can computational modeling guide the optimization of this compound’s synthetic pathway?
Answer:
- Density Functional Theory (DFT) : Predicts transition states and activation energies for cyclization steps, identifying bottlenecks in pyrrolidinone formation .
- Molecular docking : Screens potential intermediates for steric clashes or unfavorable conformations, aiding in substituent selection (e.g., methoxyphenyl vs. fluorophenyl groups) .
- Solvent effect simulations : COSMO-RS models optimize solvent choices to stabilize intermediates and reduce side reactions .
Advanced: What strategies resolve discrepancies between computational predictions and experimental data in this compound’s reactivity?
Answer:
- Sensitivity analysis : Vary input parameters (e.g., dielectric constant, temperature) in DFT models to align with experimental kinetics .
- In situ monitoring : Use techniques like Raman spectroscopy or flow-NMR to detect transient intermediates not accounted for in simulations .
- Multi-variate regression : Correlate computational descriptors (e.g., Hammett σ values) with experimental yields to refine predictive models .
Basic: What initial biological screening approaches are used for this compound?
Answer:
- In vitro assays : Test for enzyme inhibition (e.g., kinases, proteases) using fluorescence-based or radiometric assays .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate therapeutic potential .
- ADMET prediction : Computational tools like SwissADME estimate solubility, permeability, and metabolic stability .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
Answer:
- Scaffold diversification : Introduce substituents (e.g., halogens, methyl groups) at the pyrrolidinone or piperidine positions to modulate binding affinity .
- 3D-QSAR modeling : CoMFA/CoMSIA analyses correlate spatial electron density with bioactivity data .
- Fragment-based screening : Replace the 4-methoxyphenyl group with bioisosteres (e.g., thiophene) to enhance selectivity .
Advanced: What methods are used to analyze reaction intermediates and by-products in the synthesis?
Answer:
- LC-MS/MS : Tracks low-abundance intermediates (e.g., uncyclized precursors) with high sensitivity .
- Isotopic labeling : N or C labels clarify mechanistic pathways in cyclization steps .
- Chromatographic trapping : Use scavenger resins to isolate reactive intermediates (e.g., iminium ions) for NMR characterization .
Basic: What are the solubility and stability considerations for this compound in experimental settings?
Answer:
- Solubility : Requires DMSO or ethanol for dissolution (~10–20 mg/mL); aqueous solubility is pH-dependent due to the carboxamide group .
- Stability : Degrades under prolonged UV exposure; store in amber vials at –20°C. Avoid basic conditions (>pH 9) to prevent hydrolysis of the pyrrolidinone ring .
Advanced: How can Design of Experiments (DoE) optimize reaction conditions for scale-up?
Answer:
- Factorial designs : Screen variables (e.g., temperature, catalyst loading) to identify critical parameters for yield improvement .
- Response surface methodology (RSM) : Models non-linear interactions (e.g., solvent polarity vs. reaction time) to define optimal conditions .
- Process analytical technology (PAT) : Integrate real-time FTIR or UV-vis monitoring for rapid parameter adjustments in flow reactors .
Advanced: What analytical challenges arise in characterizing stereochemical properties of this compound?
Answer:
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve enantiomers of the pyrrolidinone ring .
- Vibrational circular dichroism (VCD) : Assigns absolute configuration by comparing experimental and simulated spectra .
- X-ray crystallography : Resolves ambiguities in piperidine chair conformations and hydrogen-bonding networks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
